
1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 2-(m-tolyl)acetate
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Overview
Description
1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 2-(m-tolyl)acetate is a useful research compound. Its molecular formula is C23H25N3O4S and its molecular weight is 439.53. The purity is usually 95%.
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Biological Activity
The compound 1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 2-(m-tolyl)acetate is a member of the pyrazole family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be described as follows:
- Pyrazole Core : A five-membered ring containing two nitrogen atoms.
- Substituents :
- A tert-butyl group at position 1.
- A methyl group at position 3.
- A nitrophenyl thio group at position 4.
- An m-tolyl acetate moiety at position 5.
Antimicrobial Properties
Research indicates that derivatives of pyrazole compounds, including the one , exhibit significant antimicrobial activity. A study demonstrated that compounds with similar structures showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | S. aureus | 32 µg/mL |
Compound B | E. coli | 16 µg/mL |
Target Compound | S. aureus | TBD |
Target Compound | E. coli | TBD |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. In vitro assays have shown that similar compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and induction of oxidative stress .
In a specific case study involving a related pyrazole derivative, it was observed that the compound reduced cell viability in HepG2 liver cancer cells with an IC50 value of approximately 10 µM .
The biological activity of the target compound may be attributed to several mechanisms:
- Enzyme Inhibition : Pyrazole derivatives have been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to reduced growth rates in bacteria and cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels, leading to oxidative damage and subsequent cell death in cancerous cells .
Case Studies
- Study on Antibacterial Activity :
-
Anticancer Study :
- In a recent study published in MDPI, the effects of various pyrazole derivatives on cancer cell lines were evaluated. The results indicated that modifications to the pyrazole structure significantly impacted its cytotoxicity against different cancer types, suggesting a structure-activity relationship that could guide future drug design .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors. The characterization is performed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).
Synthesis Overview
- Starting Materials : The synthesis usually begins with tert-butyl and m-tolyl derivatives.
- Key Reactions : Common reactions include nucleophilic substitutions and condensation reactions involving thio compounds.
Example Reaction Scheme :
- Reaction of tert-butyl derivative with m-tolylacetate.
- Introduction of the nitrophenylthio group via nucleophilic attack.
Biological Activities
The biological activities of 1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 2-(m-tolyl)acetate have been evaluated through various assays.
Antimicrobial Activity
Studies have shown that the compound exhibits significant antimicrobial properties against both gram-positive and gram-negative bacteria.
Microorganism | Activity |
---|---|
Bacillus cereus | Strong |
Escherichia coli | Moderate |
Staphylococcus aureus | Strong |
Anti-inflammatory Potential
Molecular docking studies suggest that the compound may inhibit key enzymes involved in inflammatory pathways, such as 5-lipoxygenase. This positions it as a candidate for further development in anti-inflammatory therapies .
Case Studies
Several studies have investigated the pharmacological potential of similar compounds in the pyrazole family, highlighting their diverse applications.
Case Study 1: Pyrazole Derivatives as Anticancer Agents
A recent study synthesized various pyrazole derivatives, including those structurally related to this compound. These compounds were tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of similar thio-substituted pyrazoles. The results indicated a significant reduction in inflammatory markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
Properties
IUPAC Name |
[2-tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 2-(3-methylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-15-9-8-10-17(13-15)14-20(27)30-22-21(16(2)24-25(22)23(3,4)5)31-19-12-7-6-11-18(19)26(28)29/h6-13H,14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQKMAUTACXBKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)OC2=C(C(=NN2C(C)(C)C)C)SC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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